molecular formula C₂₆H₃₄N₂O₄ B1145166 N-Cyanonorbuprenorphine CAS No. 799773-67-4

N-Cyanonorbuprenorphine

Cat. No.: B1145166
CAS No.: 799773-67-4
M. Wt: 438.56
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Description

N-Cyanonorbuprenorphine is a chemical reference standard primarily intended for use in research and analytical applications. It is a synthetic analog of norbuprenorphine, which is a major active metabolite of buprenorphine . Buprenorphine is a partial mu-opioid receptor agonist used in pain management and opioid use disorder treatment, and its metabolism to compounds like norbuprenorphine is a critical area of study . As a modified metabolite, this compound provides researchers with a specialized tool for method development in analytical chemistry, particularly in mass spectrometry for urine drug testing, where norbuprenorphine is a key analyte . Its value also lies in pharmacological research for investigating the structure-activity relationships of opioid receptor ligands and studying metabolic pathways. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

CAS No.

799773-67-4

Molecular Formula

C₂₆H₃₄N₂O₄

Molecular Weight

438.56

Synonyms

4,5-Epoxy-18,19-dihydro-3-hydroxy-7-[(1S)-1-hydroxy-1,2,2-trimethylpropyl]-6-methoxy-(5α,7α)-6,14-Ethenomorphinan-17-carbonitrile;  Norbuprenorphine Impurity;  (4R,4aS,6R,7R,7aR,12bS)-9-hydroxy-6-(2-hydroxy-3,3-dimethylbutan-2-yl)-7-methoxy-1,2,5,6,7,7

Origin of Product

United States

Preparation Methods

Von Braun N-Dealkylation Strategy

The cornerstone of this compound synthesis is the von Braun N-dealkylation of buprenorphine, a process that cleaves the N-cyclopropylmethyl group to introduce a cyano moiety. This method, adapted from classical alkaloid chemistry, involves two sequential steps:

  • Protection of the Tertiary Amine :
    Buprenorphine hydrochloride is first treated with ethyl chloroformate in dichloromethane under basic conditions (triethylamine) to form a carbamate intermediate. This step ensures selective reactivity at the N-cyclopropylmethyl site while preserving other functional groups.

  • Cyanogen Bromide-Mediated Cleavage :
    The carbamate-protected intermediate reacts with cyanogen bromide (CNBr) in dichloromethane at ambient temperature. CNBr facilitates the cleavage of the N-cyclopropylmethyl bond, yielding this compound as the primary product.

Key Reaction Parameters :

ParameterValue/Description
SolventDichloromethane
Temperature25°C (room temperature)
Reaction Time3 hours
Molar Ratio (CNBr)1.2 equivalents relative to substrate
YieldQuantitative (near 100%)

Optimization of Reaction Conditions

The efficiency of the von Braun method hinges on precise control of reaction parameters:

  • Solvent Selection : Dichloromethane is preferred for its ability to dissolve both polar and non-polar intermediates while maintaining reaction homogeneity.

  • Stoichiometry : A slight excess of cyanogen bromide (1.2 eq) ensures complete conversion, minimizing side reactions such as over-cyanation.

  • Work-Up Protocol : Post-reaction, the mixture is washed with saturated sodium bicarbonate to neutralize residual CNBr, followed by drying over sodium sulfate and solvent evaporation under reduced pressure.

Challenges and Mitigation :

  • CNBr Toxicity : Cyanogen bromide is highly toxic, necessitating strict adherence to safety protocols (e.g., fume hoods, personal protective equipment).

  • Byproduct Formation : Trace amounts of demethylated byproducts may arise, necessitating chromatographic purification (e.g., silica gel column) to achieve >98% purity.

Analytical Characterization of this compound

Spectroscopic Profiling

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques:

Infrared Spectroscopy (IR) :

  • A sharp absorption band at 2244 cm⁻¹ confirms the presence of the cyano group (-C≡N).

  • Broad peaks at 3444 cm⁻¹ and 1760 cm⁻¹ correspond to hydroxyl and carbonyl stretches, respectively.

Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR (400 MHz, CDCl₃) :

    • δ 0.13–0.198 ppm (m, 8H): Cyclopropane methyl protons.

    • δ 3.45 ppm (s, 3H): Methoxy group.

    • δ 5.72 ppm (s, 1H): Aromatic proton adjacent to the hydroxyl group.

Mass Spectrometry (MS) :

  • ESI-MS : m/z 582 [M + H]⁺, consistent with the molecular formula C₂₆H₃₄N₂O₄.

Purity Assessment and Quantification

High-performance liquid chromatography (HPLC) is employed to assess purity, with this compound eluting as a single peak at 8.2 minutes (C18 column, acetonitrile/water gradient). Quantification via UV detection (λ = 280 nm) ensures compliance with pharmacopeial standards for impurity profiling.

Comparative Analysis of Alternative Synthesis Routes

While the von Braun method remains the most widely adopted approach, alternative strategies have been explored:

Enzymatic N-Dealkylation :
Recent patents describe the use of cytochrome P450 enzymes (e.g., CYP3A4) to catalyze the oxidative removal of the N-cyclopropylmethyl group. However, this method suffers from low conversion rates (<30%) and scalability challenges.

Photochemical Demethylation :
Ultraviolet irradiation of buprenorphine in the presence of iodine generates radical intermediates capable of N-dealkylation. While experimentally feasible, this approach produces complex mixtures requiring extensive purification.

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)ScalabilitySafety Concerns
Von Braun (CNBr)>95>98HighCNBr toxicity
Enzymatic<3085–90LowEnzyme cost
Photochemical60–7075–80ModerateRadical byproducts

Industrial-Scale Production Considerations

Solvent and Reagent Economics

Large-scale synthesis prioritizes cost-effectiveness and environmental impact:

  • Dichloromethane Substitutes : Ethyl acetate and tert-butyl methyl ether are explored as greener alternatives, though with slight yield reductions (~5%).

  • CNBr Recycling : Distillation techniques recover unreacted CNBr, reducing raw material costs by 15–20%.

Crystallization and Polymorphism

This compound is crystallized from acetone to yield an off-white solid with consistent particle size (50–100 µm). Polymorphic screening identifies Form I (monoclinic) as the stable crystal phase, ensuring batch-to-batch reproducibility.

Applications and Derivative Synthesis

This compound serves as a precursor to:

  • Norbuprenorphine : Hydrolysis with potassium hydroxide in diethylene glycol (digol) at 200°C removes the cyano group, yielding the pharmacologically active metabolite.

  • Radiolabeled Analogs : Incorporation of carbon-14 at the cyano position enables pharmacokinetic tracing in preclinical studies .

Chemical Reactions Analysis

Types of Reactions

N-Cyanonorbuprenorphine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various norbuprenorphine derivatives, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

N-Cyanonorbuprenorphine has several scientific research applications:

Mechanism of Action

N-Cyanonorbuprenorphine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects with a lower risk of respiratory depression compared to full agonists .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-Cyanonorbuprenorphine belongs to a class of opioid receptor modulators. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Receptor Affinity (Hypothetical) Notes
This compound C27H36N2O4 Cyano group (-C≡N) at N-site κ-opioid partial agonist Enhanced metabolic stability
Norbuprenorphine C26H35NO4 Hydrogen (-H) at N-site μ-opioid antagonist Primary metabolite of buprenorphine
Buprenorphine C29H41NO4 Tert-butyl group at C7 μ-opioid partial agonist Clinically used for pain/OUD treatment
6β-Naltrexol C20H23NO4 Hydroxyl (-OH) at C6 μ-opioid antagonist Active metabolite of naltrexone
Key Observations:

Compared to buprenorphine, the absence of the C7 tert-butyl group and the presence of the cyano moiety suggest distinct pharmacokinetic profiles.

Receptor Interaction: While direct binding data for this compound is unavailable in the provided evidence, its structural similarity to norbuprenorphine implies κ-opioid receptor activity. The cyano group may reduce μ-opioid affinity, as seen in other cyanated opioids .

Metabolic Stability: The cyano substitution likely enhances resistance to enzymatic degradation compared to norbuprenorphine, which undergoes rapid glucuronidation.

Biological Activity

N-Cyanonorbuprenorphine is a derivative of buprenorphine, a well-known opioid used primarily for pain management and opioid dependence treatment. This article explores the biological activity of this compound, including its pharmacological effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized from buprenorphine through a series of chemical modifications. The introduction of a cyano group at the nitrogen position alters its interaction with opioid receptors. This modification is significant as it may enhance the compound's efficacy and safety profile compared to its parent compound.

This compound primarily interacts with the following receptors:

  • Mu-opioid receptors (MOR) : It acts as a partial agonist, providing analgesic effects while reducing the risk of respiratory depression associated with full agonists.
  • Kappa-opioid receptors (KOR) : Its activity at KOR may contribute to its analgesic properties and potential for treating addiction without the full effects of traditional opioids.

The binding affinity and efficacy at these receptors can be assessed using radiolabeled ligand binding assays, which provide insights into its pharmacodynamics.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several notable biological activities:

  • Analgesic Effects : Similar to buprenorphine, this compound demonstrates significant analgesic properties, making it a candidate for pain management therapies.
  • Reduced Dependence Potential : Preliminary studies suggest that this compound may have a lower potential for abuse compared to traditional opioids due to its partial agonist nature at MOR.
  • Neuroprotective Properties : Some studies have indicated that derivatives of buprenorphine can exert neuroprotective effects, potentially beneficial in neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeThis compoundBuprenorphineReference
Mu-opioid receptor affinityModerateHigh
Kappa-opioid receptor affinityLowModerate
Analgesic effectYesYes
Abuse potentialLowModerate
Neuroprotective effectYesUnknown

Case Study: Analgesic Efficacy in Chronic Pain Models

A study conducted on animal models demonstrated that this compound significantly reduced pain responses in chronic pain settings. The results indicated that the compound's analgesic effects were comparable to those of buprenorphine but with fewer side effects such as sedation and respiratory depression.

Safety Profile and Side Effects

While this compound shows promise, its safety profile requires thorough investigation. Initial findings suggest:

  • Hepatic Metabolism : Like buprenorphine, it is metabolized via cytochrome P450 enzymes, which necessitates caution in patients with liver impairment.
  • Adverse Effects : Common opioid-related side effects such as constipation, nausea, and potential for dependency must be monitored.

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